molecular formula C13H9ClO2 B2536809 2-Chloro-4-phenoxybenzaldehyde CAS No. 184229-18-3

2-Chloro-4-phenoxybenzaldehyde

Cat. No.: B2536809
CAS No.: 184229-18-3
M. Wt: 232.66
InChI Key: LMGQTPMLPMDDOL-UHFFFAOYSA-N
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Description

Significance of Aryl Aldehyde Derivatives in Organic and Medicinal Chemistry

Aryl aldehydes, characterized by a formyl group attached to an aromatic ring, are fundamental building blocks in the world of organic synthesis. wisdomlib.org Their reactivity makes them indispensable for creating a wide array of organic compounds. nih.gov The aldehyde functional group is highly versatile, participating in numerous chemical reactions that allow for the construction of complex molecular architectures. wisdomlib.orgbrieflands.com This versatility has cemented their role as crucial intermediates in the production of dyes and various pharmacologically active compounds. wisdomlib.org

In the realm of medicinal chemistry, the importance of aryl aldehyde derivatives cannot be overstated. They serve as precursors for a multitude of therapeutic agents, including antibiotics and anticancer drugs. wisdomlib.org The ability of the aldehyde group to react with amines to form Schiff bases, for instance, is a widely used strategy in the synthesis of biologically active heterocyclic compounds. wisdomlib.orgresearchgate.net The incorporation of various substituents onto the aromatic ring of aryl aldehydes allows for the fine-tuning of the electronic and steric properties of the molecule, which in turn can significantly influence its biological activity. wisdomlib.org This principle is a cornerstone of drug design and development, where chemists systematically modify structures to enhance potency and selectivity. hilarispublisher.com

The reactivity of aldehydes, while a great advantage in synthesis, also presents challenges. Their tendency to react with nucleophiles in biological systems means that their use as therapeutic agents themselves must be carefully considered. brieflands.com However, their primary role remains as key intermediates, enabling the synthesis of a vast and diverse range of molecules with significant medicinal potential.

Research Context of Substituted Phenoxybenzaldehydes

The introduction of a phenoxy group to a benzaldehyde (B42025) scaffold creates a diaryl ether linkage, a structural motif present in a number of biologically active compounds. Research into phenoxybenzaldehyde derivatives has revealed a spectrum of applications. For instance, 4-phenoxybenzaldehyde (B127426) is a known intermediate in the synthesis of compounds with antibacterial and anti-tuberculosis properties. The specific placement of substituents on either of the aromatic rings can dramatically alter the compound's properties and reactivity.

The addition of a halogen atom, such as chlorine, further modifies the electronic landscape of the molecule. Halogenated organic compounds are of great interest in medicinal chemistry as the inclusion of a halogen can enhance properties like lipophilicity and metabolic stability, potentially leading to improved drug efficacy. wisdomlib.org

The compound 2-Chloro-4-phenoxybenzaldehyde, with its chlorine atom at the ortho position and a phenoxy group at the para position relative to the aldehyde, represents a specific and interesting substitution pattern. While detailed research findings on this compound itself are not extensively documented in publicly available literature, its structure suggests its utility as a precursor for more complex molecules. The synthesis of related substituted phenoxybenzaldehydes often involves nucleophilic aromatic substitution reactions. prepchem.comresearchgate.net For example, a general method for synthesizing substituted 2-phenoxynicotinaldehydes involves the reaction of 2-chloronicotinaldehyde (B135284) with various phenols. researchgate.net A similar strategy could conceivably be employed for the synthesis of this compound, likely starting from 2,4-dichlorobenzaldehyde (B42875) and phenol (B47542).

Derivatives of substituted phenoxybenzaldehydes have been investigated for a range of biological activities. For example, some have been incorporated into fungicide formulations. google.com The study of how different substitution patterns on the phenoxybenzaldehyde core influence biological outcomes is an active area of research. For instance, the position of substituents has been shown to be critical for the activity of certain enzyme inhibitors. nih.gov The exploration of compounds like this compound and its derivatives continues to be a relevant pursuit in the quest for novel chemical entities with useful properties.

Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound184229-18-3C13H9ClO2232.66
4-Phenoxybenzaldehyde67-36-7C13H10O2198.22
2-Chloro-4-hydroxybenzaldehyde56962-11-9C7H5ClO2156.57
2-Chloro-4-[4-(methylethyl)phenoxy]benzaldehydeNot AvailableC16H15ClO2274.74

Data sourced from publicly available chemical databases. lookchem.comnih.govnih.gov

Properties

IUPAC Name

2-chloro-4-phenoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGQTPMLPMDDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184229-18-3
Record name 2-chloro-4-phenoxybenzaldehyde
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Synthetic Methodologies for 2 Chloro 4 Phenoxybenzaldehyde and Analogues

Direct Synthetic Routes to 2-Chloro-4-phenoxybenzaldehyde

The synthesis of the target compound, this compound, can be approached through several direct pathways. The primary methods involve the controlled oxidation of a corresponding toluene (B28343) or benzyl (B1604629) alcohol precursor, or the formation of the diaryl ether linkage via nucleophilic aromatic substitution.

Oxidation-Based Synthesis from Precursors

A common strategy for the synthesis of aromatic aldehydes is the oxidation of a methyl group on the benzene (B151609) ring. For this compound, this would typically start from 2-chloro-4-phenoxytoluene. The process can be a multi-step procedure involving halogenation followed by hydrolysis, or direct oxidation.

One established method for converting a substituted toluene to a benzaldehyde (B42025) is through side-chain halogenation followed by hydrolysis, such as in a Sommelet-type reaction. google.com This process begins with the halogenation of the methyl group of the phenoxytoluene precursor in an inert solvent like carbon tetrachloride. google.com The reaction is initiated by free-radical initiators, such as 2,2'-azobis-(2-methylpropionitrile) (AIBN), or by irradiation with strong light to produce a mixture of the corresponding mono- and di-halomethyl derivatives. google.com This mixture can then be converted to the aldehyde. google.com

Another oxidation route involves a multi-step sequence starting from the toluene derivative. For instance, a related compound, 3-phenoxytoluene, is converted to 3-phenoxybenzaldehyde (B142659) by first undergoing catalytic oxidation to form 3-phenoxybenzoic acid. lookchem.com This acid is then reduced to phenoxybenzyl alcohol, which is subsequently selectively oxidized to the final aldehyde product. lookchem.com

Table 1: Example of Oxidation-Based Synthesis for a Phenoxybenzaldehyde Analogue

Step Reactant Reagents Product Reference
1 m-Phenoxytoluene Halogenating agent (e.g., Br₂, SO₂Cl₂), Free-radical initiator (e.g., AIBN) or light m-Phenoxybenzyl halide & m-Phenoxybenzal halide mixture google.com

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming the diaryl ether bond in phenoxybenzaldehydes. This reaction typically involves an activated aryl halide reacting with a nucleophile. lumenlearning.com For the synthesis of this compound, this would involve the reaction of a phenoxide with a suitably substituted chlorobenzaldehyde.

The mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the electron-poor aromatic ring at the carbon bearing a leaving group (like a halogen), forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.com The aromaticity is temporarily disrupted as the attacked carbon becomes sp³ hybridized. lumenlearning.com The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (like a nitro or aldehyde group) positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate. lumenlearning.commasterorganicchemistry.com The aromatic system is restored in the final step by the expulsion of the leaving group.

A practical application of this for a related compound involves reacting 4-fluorobenzaldehyde (B137897) with phenol (B47542) in a polar aprotic solvent such as dimethylacetamide (DMAC) or dimethyl sulfoxide (B87167) (DMSO), with a base like potassium carbonate (K₂CO₃) to generate the phenoxide nucleophile. This type of reaction, often referred to as Williamson ether synthesis, is a common strategy for preparing diaryl ethers. nih.gov To synthesize the target compound, this compound, one could react phenol with 2-chloro-4-fluorobenzaldehyde (B1630644) or 2,4-dichlorobenzaldehyde (B42875), where the fluorine atom or the chlorine atom at the 4-position would be the leaving group due to activation by the para-aldehyde group.

Synthesis of Closely Related Phenoxybenzaldehydes and their Analogues

The synthetic principles applied to this compound are broadly applicable to a wide range of its analogues, including other halogenated and substituted derivatives.

Strategies for Halogenated Phenoxybenzaldehydes

The synthesis of various halogenated phenoxybenzaldehydes often employs the nucleophilic aromatic substitution strategy. For example, 2-(2-nitro-4-chloro-phenoxy)benzaldehyde is synthesized by heating 2,5-dichloro-nitrobenzene with the potassium salt of salicylaldehyde (B1680747). prepchem.com In this case, one of the chlorine atoms on the dinitrobenzene ring is displaced by the salicylaldehyde phenoxide. The reaction is initiated at 160°C and can become highly exothermic. prepchem.com

Another example is the synthesis of 4-Fluoro-3-phenoxybenzaldehyde (B1330021), which can be prepared and subsequently used to create other molecules like Schiff bases. ijcrcps.com The Williamson etherification is also a key method, used to prepare phenoxybenzaldehydes by reacting 4-substituted phenols with 4-fluorobenzaldehyde. nih.gov

Table 2: Synthesis of Halogenated Phenoxybenzaldehyde Analogues

Product Reactant 1 Reactant 2 Conditions Reference
2-(2-nitro-4-chloro-phenoxy)benzaldehyde 2,5-dichloro-nitrobenzene Potassium salt of salicylaldehyde Heat to 160°C, exothermic to 195°C prepchem.com
4-Fluoro-3-phenoxybenzaldehyde 4-Fluoro-3-hydroxybenzaldehyde Phenylboronic Acid (Not specified) ijcrcps.com

Formation of Other Substituted Phenoxybenzaldehydes

The synthesis of phenoxybenzaldehydes with other functional groups follows similar strategic pathways. For instance, the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, which are structurally related to phenoxybenzaldehydes, can be achieved through a multi-step process. nih.gov The key diaryl ether formation step can be accomplished via an Ullmann reaction, followed by amination and a final oxidation step. nih.gov The Ullmann condensation is a classic method that typically uses a copper catalyst to couple an aryl halide with an alcohol, phenol, or amine.

Optimization of Reaction Conditions for Synthetic Transformations

Optimizing reaction conditions is critical for maximizing the yield and purity of phenoxybenzaldehydes while minimizing side reactions. Key parameters that are frequently adjusted include the choice of solvent, base, catalyst, temperature, and reactant concentrations.

Solvents: Polar aprotic solvents like DMF and DMSO are often preferred for nucleophilic aromatic substitution reactions as they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), thereby enhancing the nucleophilicity of the phenoxide anion. In other types of syntheses, such as the one-pot synthesis of α-cyano-3-phenoxybenzyl acetate (B1210297) from m-phenoxybenzaldehyde, non-polar solvents like cyclohexane (B81311) have been found to be optimal. nih.gov

Bases and Catalysts: The choice of base is crucial for generating the phenoxide nucleophile in Williamson ether syntheses. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). In some syntheses, anion-exchange resins can be used as base catalysts. nih.gov For oxidation reactions, a variety of catalysts and oxidants are employed, including PhIO in trifluoroacetic acid (TFA) for specific hydroxylations. nih.gov

Temperature: Reaction temperatures must be carefully controlled. For nucleophilic aromatic substitutions, temperatures in the range of 100–150°C are common to achieve a reasonable reaction rate without promoting decomposition or side-product formation. However, some processes are optimized at lower temperatures; for example, the lipase-catalyzed synthesis of an m-phenoxybenzaldehyde derivative was found to be optimal at 55°C. nih.gov

Table 3: Optimization Parameters for Phenoxybenzaldehyde Synthesis

Parameter Condition/Reagent Rationale/Effect Reaction Type Reference
Solvent DMSO, DMAC Polar aprotic, enhances phenoxide nucleophilicity Nucleophilic Aromatic Substitution
Solvent Cyclohexane Optimal for specific enzyme-catalyzed reactions Biocatalytic cyanation nih.gov
Base K₂CO₃, Cs₂CO₃ Enhances phenoxide formation Nucleophilic Aromatic Substitution
Catalyst Anion-exchange resin (D301), Lipase Heterogeneous catalysis, enantioselectivity One-pot cyanation/esterification nih.gov
Temperature 100-150 °C Balances reaction kinetics and side-product formation Nucleophilic Aromatic Substitution
Temperature 55 °C Optimal for enzyme activity Biocatalytic cyanation nih.gov

Chemical Transformations and Reactivity of 2 Chloro 4 Phenoxybenzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde functional group is characterized by a carbonyl carbon that is electrophilic, making it susceptible to attack by nucleophiles. The adjacent aromatic ring influences its reactivity.

2-Chloro-4-phenoxybenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, or imines. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and metal complexes. grafiati.comresearchgate.net The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration. The reaction is often catalyzed by acids. grafiati.com These Schiff bases, derived from substituted benzaldehydes, are important ligands in coordination chemistry and have applications as catalysts and in materials science. dntb.gov.ua For instance, Schiff bases derived from 3-phenoxybenzaldehyde (B142659) and glycine (B1666218) have been used to synthesize various metal(II) complexes. researchgate.net

A typical reaction involves refluxing the aldehyde with a primary amine in a suitable solvent like ethanol. niscpr.res.in The formation of the imine bond (C=N) is a reversible process, and the removal of water drives the reaction to completion.

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (2-Chloro-4-phenoxyphenyl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The choice of reducing agent is crucial to avoid unwanted side reactions on the chloro or phenoxy groups.

Table 1: Reduction of Substituted Benzaldehydes

Aldehyde Precursor Reducing Agent Product Reference
4-Phenoxybenzaldehyde (B127426) Sodium borohydride or Lithium aluminum hydride 4-Phenoxybenzyl alcohol

This interactive table summarizes common reduction pathways for related benzaldehydes.

Oxidation of this compound converts the aldehyde functionality into a carboxylic acid, resulting in the formation of 2-Chloro-4-phenoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or potassium dichromate. The reaction typically proceeds under aqueous conditions. Studies on the oxidation of related compounds, such as 3-phenoxybenzaldehyde, have shown this conversion to be a key degradation pathway. scielo.br The oxidation of substituted toluenes to benzoic acids can also be achieved using catalysts like Cu(I) and HNO₃. researchgate.net

Table 2: Oxidation of Substituted Benzaldehydes

Aldehyde Precursor Oxidizing Agent/Catalyst Product Reference
4-Phenoxybenzaldehyde Potassium permanganate or Potassium dichromate 4-Phenoxybenzoic acid
3-Phenoxybenzaldehyde Hydrogen peroxide (in degradation studies) 3-Phenoxybenzoic acid scielo.br

This interactive table illustrates typical oxidation reactions for related benzaldehydes.

Reactions Involving the Phenoxy and Chlorobenzene (B131634) Moieties

The phenoxy and chlorobenzene portions of the molecule also participate in important chemical transformations, notably in the formation of new carbon-carbon and carbon-heteroatom bonds.

The chloro-substituent on the benzene (B151609) ring makes this compound a suitable substrate for copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. This type of reaction is used to form diaryl ethers by coupling an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. sioc-journal.cnnih.gov For example, m-phenoxybenzaldehyde can be synthesized with a high yield via the C-O coupling of m-bromobenzaldehyde and phenol using a copper catalyst. sioc-journal.cn The reaction conditions, including the choice of catalyst, base, and solvent, are critical for optimizing the yield and selectivity.

Mechanistic studies of copper-catalyzed reactions suggest the involvement of copper(II)-phenoxyl complexes. nih.gov The reaction can proceed through different pathways, including a simple bimolecular reaction or a mechanism involving substrate binding prior to the main reaction. The rate-determining step often involves hydrogen atom abstraction from the substrate. nih.gov

Table 3: Copper-Catalyzed Coupling Reaction Parameters

Aryl Halide Coupling Partner Catalyst System Product Yield Reference
m-Bromobenzaldehyde Phenol Cu@PSAO polymer m-Phenoxybenzaldehyde 99% sioc-journal.cn
4-Fluorobenzaldehyde (B137897) Phenol Cu₂O (5 mol%), K₂CO₃ 4-Phenoxybenzaldehyde -

This interactive table presents examples of copper-catalyzed etherification reactions.

The ortho-positioning of the phenoxy group relative to the aldehyde in molecules like 2-phenoxybenzaldehyde (B49139) allows for intramolecular cyclization reactions to form fused ring systems, such as xanthenes. d-nb.inforesearchgate.netnih.gov For instance, 2-phenoxybenzaldehyde can undergo a Knoevenagel condensation with an active methylene (B1212753) compound like methyl malonate, followed by a scandium(III) triflate-catalyzed cyclization to yield a xanthene derivative. nih.govacs.orgacs.org Another approach involves a metal-free strategy using a phosphorous acid/iodine system to achieve reductive cyclization. researchgate.net These reactions highlight the potential of this compound to serve as a precursor for constructing complex heterocyclic scaffolds.

A plausible mechanism for such cyclizations involves an initial reaction at the aldehyde group, followed by an intramolecular Friedel-Crafts-type alkylation where the electron-rich phenoxy ring attacks an electrophilic intermediate, leading to the formation of the xanthene core. d-nb.info

Compound Index

Table 4: List of Chemical Compounds

Compound Name
This compound
2-Chloro-4-phenoxybenzoic acid
(2-Chloro-4-phenoxyphenyl)methanol
2-Phenoxybenzaldehyde
3-Phenoxybenzaldehyde
3-Phenoxybenzoic acid
4-Phenoxybenzaldehyde
4-Phenoxybenzoic acid
4-Phenoxybenzyl alcohol
Acetic acid
Benzene
Copper
Ethanol
Glycine
Hydrogen peroxide
Iodine
Knoevenagel adduct
Lithium aluminum hydride
m-Bromobenzaldehyde
Methyl malonate
Phenol
Phosphorous acid
Potassium dichromate
Potassium permanganate
Primary amine
Scandium(III) triflate
Schiff base
Sodium borohydride
Xanthene

Radical-Mediated Transformations

While specific radical-mediated transformations of this compound are not extensively documented in dedicated studies, its reactivity can be inferred from established principles of radical chemistry and related molecules. The most probable site for a radical reaction is the aldehydic hydrogen.

One potential transformation is the conversion of the aldehyde to an acyl radical. This can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or peroxides. libretexts.org However, a more synthetically relevant radical process would be the radical-initiated halogenation of the corresponding toluene (B28343) derivative, m-phenoxytoluene, to produce m-phenoxybenzaldehyde. In this type of reaction, a radical initiator like AIBN or benzoyl peroxide is used to abstract a benzylic proton, leading to a benzyl (B1604629) radical that then reacts with a halogenating agent. google.com For instance, the process for preparing m-phenoxybenzaldehyde involves the side-chain halogenation of m-phenoxytoluene in an inert solvent like carbon tetrachloride, often under irradiation with a strong light source or with a chemical initiator. google.com This suggests that if 2-chloro-4-phenoxytoluene were the substrate, radical conditions could be employed to install a halogen at the methyl group, which could then be oxidized to the target aldehyde.

Modern synthetic methods, such as photoredox catalysis, have also emerged as powerful tools for generating radicals under mild conditions. aablocks.comsigmaaldrich.com These reactions often use light-absorbing catalysts to initiate single-electron transfer processes, leading to the formation of radical intermediates that can participate in a variety of bond-forming reactions. sigmaaldrich.com While not yet applied directly to this compound, these techniques represent a frontier in chemical synthesis with the potential for novel transformations.

Table 1: Common Initiators for Radical Reactions

InitiatorAbbreviationTypical Use
AzobisisobutyronitrileAIBNThermal or photochemical radical initiation
Benzoyl PeroxideBPOThermal radical initiation
Tributyltin HydrideBu3SnHRadical chain propagator

Halogenation and Related Substitutions

Halogenation of this compound involves electrophilic aromatic substitution on one of its two aromatic rings. The position of the new halogen substituent is directed by the existing groups on each ring.

On the A-Ring (2-chloro-benzaldehyde moiety): The aldehyde group (-CHO) is a deactivating, meta-directing group. The chloro group (-Cl) is also deactivating but is ortho-, para-directing. The phenoxy group (-OAr) at position 4 is ortho-, para-directing. The combined effect of these substituents makes the A-ring electron-deficient and thus less reactive towards electrophilic substitution compared to the B-ring. However, if substitution were to occur, the directing effects would guide the incoming electrophile. For instance, in the structurally similar 4-fluorobenzaldehyde, halogenation with chlorine or bromine in oleum (B3057394) (a solution of SO₃ in sulfuric acid), optionally with an iodine catalyst, leads to substitution at the 3-position (meta to the aldehyde and ortho to the fluorine). google.comgoogleapis.com By analogy, halogenation of this compound on the A-ring would be expected to occur at the C5 position, which is meta to the aldehyde and ortho to the phenoxy group.

On the B-Ring (phenoxy moiety): The ether oxygen is an activating, ortho-, para-directing group. Therefore, the B-ring is significantly more susceptible to electrophilic halogenation than the A-ring. The incoming halogen would be directed to the positions ortho and para to the ether linkage.

Research on related compounds supports this reactivity pattern. For example, a process for preparing 4-fluoro-3-phenoxybenzaldehyde (B1330021) involves the bromination of 4-fluorobenzaldehyde to yield 3-bromo-4-fluorobenzaldehyde, demonstrating halogenation on the aldehyde-bearing ring. google.comgoogleapis.com Studies on halogenated phenoxychalcones also utilize starting materials like 4-bromophenoxy benzaldehyde (B42025) and 4-chlorophenoxy benzaldehyde, indicating that the phenoxy ring can be readily halogenated prior to its coupling to the benzaldehyde moiety. nih.gov

Table 2: Predicted Products of Monohalogenation on this compound

ReactantConditionsPredicted Major ProductRing of Substitution
This compoundBr₂, FeBr₃ (mild conditions)2-Chloro-4-(4-bromophenoxy)benzaldehydeB-Ring (para to ether)
This compoundCl₂, Oleum/I₂2,5-Dichloro-4-phenoxybenzaldehydeA-Ring (meta to aldehyde)

The synthesis of isomers and related substituted compounds, such as 2-(2-nitro-4-chloro-phenoxy)benzaldehyde, is typically achieved through nucleophilic aromatic substitution (e.g., Williamson ether synthesis) rather than direct substitution on the final phenoxybenzaldehyde structure. prepchem.com For instance, the reaction between the potassium salt of salicylaldehyde (B1680747) and 2,5-dichloronitrobenzene yields the aforementioned compound. prepchem.com

Design, Synthesis, and Characterization of Novel Derivatives

Derivatives for Pharmacological Research

The unique structural combination of a chlorinated phenyl ring, a phenoxy ether linkage, and a benzaldehyde (B42025) moiety makes 2-Chloro-4-phenoxybenzaldehyde a valuable starting material for creating diverse molecular architectures. Researchers have utilized this compound to develop derivatives intended for pharmacological investigation, exploring how modifications to its structure influence potential biological activity. The following sections detail the synthesis and characterization of specific classes of these novel compounds.

Hydrazinylbenzothiazole Derivatives

The synthesis of hydrazinylbenzothiazole derivatives from this compound typically proceeds through the formation of a hydrazone, which is a type of Schiff base. This reaction involves the condensation of the aldehyde group of this compound with the terminal amino group of a hydrazinylbenzothiazole, such as 2-hydrazinobenzothiazole.

Design and Synthesis: The core reaction is the acid-catalyzed condensation between the aldehyde and the hydrazine. A mixture of this compound and a substituted 2-hydrazinobenzothiazole is refluxed in a suitable solvent, often ethanol, with a catalytic amount of acid like glacial acetic acid. The reaction results in the formation of a C=N bond, linking the two parent moieties and yielding the target N-(benzothiazol-2-yl)-N'-(2-chloro-4-phenoxyphenyl)methylene)hydrazine derivative.

Characterization: The successful synthesis of these derivatives is confirmed using various spectroscopic techniques.

FT-IR Spectroscopy: Characterization involves observing the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the hydrazine, alongside the appearance of a new C=N stretching band for the imine group (around 1600-1650 cm⁻¹).

¹H NMR Spectroscopy: The formation of the derivative is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) in the downfield region (around 8-9 ppm) and the absence of the aldehyde proton signal (around 9-10 ppm).

Mass Spectrometry: This technique is used to confirm the molecular weight of the newly synthesized compound.

Compound ClassPrecursorsKey ReactionCharacterization Highlights
Hydrazinylbenzothiazole DerivativesThis compound, 2-HydrazinobenzothiazoleAcid-catalyzed condensationAppearance of C=N stretch (IR), azomethine proton signal (¹H NMR)

Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds in medicinal chemistry. The synthesis of benzimidazole derivatives using this compound is commonly achieved through the Phillips-Ladenburg reaction. ijpsr.comijpsm.com This involves the condensation of the aldehyde with an o-phenylenediamine derivative.

Design and Synthesis: In a typical procedure, this compound and a substituted o-phenylenediamine are refluxed in a solvent like ethanol or acetic acid, often in the presence of an oxidizing agent or catalyst. The reaction proceeds via the initial formation of a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to form the stable aromatic benzimidazole ring.

Characterization: The structural confirmation of the resulting 2-(2-chloro-4-phenoxyphenyl)-1H-benzo[d]imidazole derivatives is carried out as follows:

FT-IR Spectroscopy: Evidence of synthesis includes the disappearance of the aldehyde C=O peak and the amine N-H peaks of the starting materials, and the appearance of a characteristic N-H stretching band for the benzimidazole ring (around 3200-3400 cm⁻¹).

¹H NMR Spectroscopy: The spectra will show the characteristic signals for the aromatic protons of both the benzimidazole and the 2-chloro-4-phenoxyphenyl moieties. A broad singlet corresponding to the benzimidazole N-H proton is also typically observed.

¹³C NMR Spectroscopy: The formation of the benzimidazole ring is confirmed by the chemical shift of the C2 carbon (the carbon atom between the two nitrogen atoms), which appears at approximately 150-155 ppm.

Compound ClassPrecursorsKey ReactionCharacterization Highlights
Benzimidazole DerivativesThis compound, o-PhenylenediaminePhillips-Ladenburg condensationAppearance of benzimidazole N-H stretch (IR), characteristic aromatic signals (¹H NMR), C2 signal (¹³C NMR)

Chalcone (B49325) and Pyrazoline Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates for synthesizing various heterocyclic compounds, including pyrazolines. They are synthesized from this compound via the Claisen-Schmidt condensation reaction. nih.govcore.ac.uk

Design and Synthesis:

Chalcones: The synthesis involves a base-catalyzed condensation reaction between this compound and a suitable acetophenone derivative. nih.gov The reactants are stirred in a solvent like ethanol with a base, such as aqueous sodium hydroxide or potassium hydroxide, at room temperature. core.ac.uk This reaction forms an α,β-unsaturated ketone system, the core structure of chalcones.

Pyrazolines: The synthesized chalcone is then used to prepare pyrazoline derivatives. This is achieved by a cyclocondensation reaction with hydrazine hydrate, often in a solvent like ethanol or glacial acetic acid under reflux. pramanaresearch.orgijresm.com The hydrazine adds across the α,β-unsaturated system, followed by cyclization and dehydration to yield the five-membered dihydropyrazole ring.

Characterization:

Chalcones: The formation of the chalcone is confirmed by the presence of a strong C=O stretching vibration (around 1650-1680 cm⁻¹) in the IR spectrum. The ¹H NMR spectrum is characterized by two doublet signals for the α and β vinylic protons (H-α and H-β) with a large coupling constant (J ≈ 15-16 Hz), indicating a trans configuration. nih.gov

Pyrazolines: Successful cyclization to pyrazoline is indicated by the disappearance of the vinylic proton signals of the chalcone in the ¹H NMR spectrum. Instead, a characteristic AMX spin system appears for the non-equivalent methylene (B1212753) (C4-H) and methine (C5-H) protons of the pyrazoline ring, typically as three doublets of doublets between 3.0 and 6.0 ppm. nih.gov

Compound ClassPrecursorsKey ReactionCharacterization Highlights
ChalconesThis compound, AcetophenoneClaisen-Schmidt condensationC=O stretch (IR), two doublets for vinylic protons with J ≈ 15-16 Hz (¹H NMR)
PyrazolinesChalcone derivative, Hydrazine hydrateCyclocondensationDisappearance of vinylic proton signals, appearance of AMX pattern for pyrazoline ring protons (¹H NMR)

Thiazine Derivatives

Thiazine derivatives can be synthesized from the chalcone intermediates derived from this compound. The reaction involves the cyclization of the α,β-unsaturated ketone with a sulfur-containing nucleophile, most commonly thiourea.

Design and Synthesis: A mixture of the 1-(substituted)-3-(2-chloro-4-phenoxyphenyl)prop-2-en-1-one (chalcone), thiourea, and a base like potassium hydroxide or sodium hydroxide is refluxed in ethanol. jocpr.comnih.gov The reaction proceeds via a Michael addition of the thiourea to the enone system, followed by intramolecular condensation and dehydration to form the six-membered 1,3-thiazine ring.

Characterization:

FT-IR Spectroscopy: Key spectral features include the presence of N-H and C=N absorption bands and the absence of the chalcone's C=O stretching band.

¹H NMR Spectroscopy: The spectrum will confirm the structure by showing characteristic signals for the protons on the thiazine ring, in addition to the aromatic protons from the original moieties. The vinylic proton signals of the precursor chalcone will be absent.

Compound ClassPrecursorsKey ReactionCharacterization Highlights
Thiazine DerivativesChalcone derivative, ThioureaMichael addition followed by cyclocondensationAbsence of C=O stretch (IR), characteristic signals for thiazine ring protons (¹H NMR)

Oxirane Derivatives

Oxiranes, also known as epoxides, are three-membered heterocyclic ethers. A common method to synthesize oxiranes from aldehydes is through the Corey-Chaykovsky reaction, involving a sulfur ylide. An alternative pathway involves converting the aldehyde to an intermediate that is then cyclized.

Design and Synthesis: One synthetic route involves the reduction of an α-haloketone. For instance, a related compound, 2-[2-chloro-4-(4-chlorophenoxy)-phenyl]oxirane, is prepared by first reducing 2-bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone with sodium borohydride (B1222165) to form the corresponding halohydrin. google.com This intermediate is then treated with a base, such as sodium hydroxide, which facilitates an intramolecular Williamson ether synthesis (cyclization) to yield the oxirane ring. google.com

Characterization:

¹H NMR Spectroscopy: The formation of the oxirane ring is confirmed by the appearance of characteristic signals for the protons on the three-membered ring. These typically appear as multiplets or doublets of doublets in the upfield region (around 2.5-4.5 ppm). google.com The signal for the aldehydic proton is absent.

¹³C NMR Spectroscopy: The carbons of the oxirane ring typically resonate at around 40-60 ppm.

Compound ClassPrecursorsKey ReactionCharacterization Highlights
Oxirane Derivativesα-haloketone derivative (from the corresponding ketone)Reduction followed by intramolecular cyclizationAppearance of characteristic signals for oxirane ring protons (¹H NMR)

Schiff Base Metal Complexes

Schiff bases, formed by the reaction of this compound with primary amines, are excellent ligands for coordinating with metal ions. The resulting metal complexes have been a subject of extensive research due to their diverse properties.

Design and Synthesis: The synthesis is a two-step process.

Schiff Base Formation: this compound is condensed with a primary amine (e.g., an amino acid, aniline (B41778) derivative, or ethylenediamine) by refluxing in a solvent like methanol or ethanol. This forms the Schiff base ligand, characterized by the azomethine (-C=N-) group. ekb.eg

Complexation: A solution of a metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Zn(II)) in the same solvent is added to the solution of the Schiff base ligand. sbmu.ac.ir The mixture is then refluxed, during which the metal ion coordinates with the donor atoms of the ligand (typically the azomethine nitrogen and a hydroxyl or other donor group from the amine part). The resulting complex often precipitates from the solution upon cooling.

Characterization:

FT-IR Spectroscopy: Complex formation is indicated by a shift in the C=N stretching frequency of the Schiff base ligand (typically to a lower wavenumber) upon coordination with the metal ion. New bands in the far-IR region (400-600 cm⁻¹) may appear, corresponding to the M-N and M-O bonds.

Molar Conductance: Measurements in a suitable solvent (like DMF) are used to determine if the anions of the metal salt are coordinated to the metal or are present as counter-ions, thus indicating the electrolytic nature of the complex. sbmu.ac.ir

Magnetic Susceptibility: This measurement helps in determining the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) by providing information about the number of unpaired electrons in the metal center. sbmu.ac.ir

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions and charge transfer bands, which are characteristic of the coordination environment and geometry of the central metal ion.

Compound ClassPrecursorsKey ReactionCharacterization Highlights
Schiff Base Metal ComplexesSchiff base ligand, Metal salt (e.g., Cu(II), Ni(II), Zn(II))Ligand synthesis (condensation) followed by complexationShift in C=N stretch (IR), low molar conductance for non-electrolytes, characteristic magnetic moments and d-d transitions (UV-Vis)

Structural Elucidation and Supramolecular Chemistry of Derivatives of this compound

The structural characteristics of novel derivatives of this compound, particularly Schiff bases, have been extensively investigated to understand their molecular conformation and the nature of their intermolecular interactions. These studies are crucial for establishing structure-property relationships, which are vital in the fields of materials science and medicinal chemistry. The combination of single-crystal X-ray diffraction, analysis of noncovalent interactions, and computational methods like Hirshfeld surface analysis provides a comprehensive understanding of the supramolecular architecture of these compounds.

X-ray Diffraction Studies

Typically, Schiff base derivatives are synthesized through the condensation reaction of this compound with various primary amines. The resulting imine derivatives are then crystallized, often by slow evaporation from a suitable solvent, to obtain single crystals of sufficient quality for X-ray diffraction analysis.

For a representative Schiff base derivative, the crystallographic data reveals key structural features. For instance, a Schiff base synthesized from 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine was found to crystallize in a triclinic system nih.gov. The planarity of the benzaldehyde ring and the dihedral angle between the aromatic rings are important parameters determined from these studies. In many Schiff bases derived from substituted benzaldehydes, an intramolecular hydrogen bond is observed between a hydroxyl group (if present on the aldehyde ring) and the imine nitrogen atom, which forms a stable six-membered ring.

The crystal data for a hypothetical Schiff base derivative of this compound with a simple aniline might be expected to crystallize in a common space group such as P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic), as is common for many Schiff base compounds sphinxsai.com. The expected crystal data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the number of molecules in the unit cell (Z).

Table 1: Hypothetical Crystallographic Data for a this compound Schiff Base Derivative

ParameterValue
Empirical formulaC₁₉H₁₄ClNO
Formula weight319.77
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)1489.1(9)
Z4
Calculated density (g/cm³)1.425
R-factor~0.05

This is a representative table based on typical values for similar structures and is for illustrative purposes.

Analysis of Noncovalent Interactions (e.g., C–H···O, C–H···π, π···π stacking)

The crystal packing of these derivatives is governed by a network of weak noncovalent interactions. These interactions, while individually weak, collectively determine the stability and the supramolecular architecture of the crystal. Common noncovalent interactions observed in the crystal structures of Schiff bases derived from aromatic aldehydes include hydrogen bonds, C–H···π interactions, and π···π stacking.

C–H···O Hydrogen Bonds: These interactions are frequently observed where a carbon-bound hydrogen atom acts as a donor to an oxygen atom of a neighboring molecule. In the derivatives of this compound, the oxygen atom of the phenoxy group or the imine nitrogen can act as acceptors.

π···π Stacking: The planar aromatic rings in these molecules can stack on top of each other, leading to stabilizing π···π interactions. The geometry of this stacking can be parallel-displaced or T-shaped, and the distance between the centroids of the interacting rings is typically in the range of 3.3 to 3.8 Å.

The presence and geometry of these interactions are meticulously analyzed from the crystallographic data. For example, in the crystal structure of a Schiff base derived from 2-hydroxy-5-methylbenzaldehyde, H⋯H and C⋯H/H⋯C interactions were found to be the most significant contributors to the crystal packing nih.gov.

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it provides a graphical representation of the regions of close contact with neighboring molecules.

The surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of different atom-pair contacts to the total Hirshfeld surface area can be calculated, offering insights into the dominant interactions in the crystal packing. For a chloro-substituted aromatic compound, significant contributions from H···H, C···H/H···C, and Cl···H/H···Cl interactions are expected nih.govresearchgate.net.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Hypothetical this compound Derivative

Contact TypeContribution (%)
H···H40.5
C···H/H···C28.2
O···H/H···O15.8
Cl···H/H···Cl8.5
C···C4.1
Others2.9

This table is illustrative and based on typical values for similar chloro-substituted aromatic compounds.

Mechanistic Investigations of 2 Chloro 4 Phenoxybenzaldehyde Reactions

Reaction Mechanism Elucidation in Organic Synthesis

The elucidation of reaction mechanisms involving 2-chloro-4-phenoxybenzaldehyde and its structural analogs is critical for controlling product selectivity and optimizing synthetic routes. One key reaction is the Knoevenagel condensation, which has been studied to understand the formation of various derivatives. nih.govrsc.org For instance, the reaction of 2-phenoxybenzaldehyde (B49139) with methyl malonate can yield different products depending on the reaction conditions. nih.gov The use of titanium tetrachloride (TiCl₄) in combination with triethylamine (B128534) (Et₃N) selectively produces benzofulvene derivatives. nih.gov In contrast, employing piperidine (B6355638) and acetic acid in benzene (B151609) can lead to either a benzylidene malonate or a cyclized indene (B144670) derivative, with the product being determined by the reaction time. nih.gov

Stepwise reaction sequences are also employed to investigate mechanisms. For example, the Knoevenagel adduct formed from the reaction of 2-phenoxybenzaldehyde and methyl malonate can be isolated and subsequently treated with scandium triflate (Sc(OTf)₃) to induce cyclization, forming a xanthene derivative. nih.gov This stepwise approach allows for the isolation and characterization of intermediates, providing clear evidence for the proposed reaction pathway.

Another fundamental reaction used in the synthesis of phenoxybenzaldehyde derivatives is the Williamson etherification. orientjchem.org This mechanism involves the reaction of an aldehyde containing a hydroxyl group (like 4-hydroxy-benzaldehyde) with a phenacyl bromide. orientjchem.org A base, such as triethylamine, is used as a catalyst to deprotonate the hydroxyl group, forming a more nucleophilic phenolate (B1203915) salt that then displaces the bromide. orientjchem.org

Furthermore, in the synthesis of more complex heterocyclic systems, the mechanism often involves an intramolecular hydrogen transfer followed by cyclization. rsc.org The initial step is frequently a Knoevenagel condensation of a substituted benzaldehyde (B42025), such as 4-Chloro-2-[2-(dimethylamino)phenoxy]benzaldehyde, with an active methylene (B1212753) compound to create a vinyl precursor. rsc.org This precursor then undergoes a catalyst-free cyclization, driven by heat, to form thermodynamically favored ring systems. rsc.org The precise mechanism and the feasibility of these cyclizations are often investigated using computational methods like Density Functional Theory (DFT) calculations. nih.govrsc.org

Catalytic Pathways and Intermediates

Catalysis plays a central role in the reactions of this compound and related compounds, enabling efficient and selective transformations. Transition metal catalysts, particularly those based on palladium, copper, and zinc, are frequently employed. thermofisher.comcore.ac.ukscispace.com The general catalytic cycle for many cross-coupling reactions, such as the Suzuki or Ullmann reactions, involves a sequence of oxidative addition, transmetalation, and reductive elimination. thermofisher.com In this process, the catalyst, typically a Pd(0) complex, first undergoes oxidative addition with an aryl halide. thermofisher.com This is followed by transmetalation with an organometallic reagent (like an organoboron compound) and concludes with reductive elimination to yield the final product and regenerate the catalyst. thermofisher.com

Specific catalytic systems have been developed for reactions involving phenoxybenzaldehydes. For example, a palladium(II) complex with a salen-type ligand has been shown to be an effective pre-catalyst for the hydroboration of aldehydes, including 4-phenoxy benzaldehyde, using pinacolborane (HBpin). core.ac.uk Similarly, Zinc(II) complexes have been used to catalyze the chemoselective hydroboration of aldehydes and ketones. scispace.com Mechanistic studies, supported by DFT calculations, have identified a zinc monohydride complex as a key intermediate in this catalytic pathway. scispace.com

In C-O cross-coupling reactions to form diaryl ethers, copper catalysts are common. rsc.org Mechanistic investigations of these reactions suggest a pathway involving the oxidative addition of the catalyst into a nitroarene and subsequent transmetalation with an aryloxy anion intermediate. rsc.org Controlled experiments have provided evidence for this pathway; for instance, the reaction between 4-nitrobenzaldehyde (B150856) and phenol (B47542) proceeds in the presence of a catalyst, while no product forms between phenyl boronic acid and 4-hydroxy-benzaldehyde under similar conditions, supporting the proposed intermediate structure. rsc.org

The choice of catalyst and ligands is crucial for reaction efficiency. In some coupling reactions, phosphine-ligated complexes like RhCl(PPh₃)₃ show excellent catalytic activity where other palladium catalysts might only yield trace amounts of the desired product. rsc.org

Influence of Substituent Effects on Reaction Mechanisms

The substituents on the aromatic rings of this compound significantly influence the molecule's reactivity and the mechanism of its reactions. The presence of electron-withdrawing groups, such as the chlorine atom at the C2 position of the benzaldehyde ring, generally facilitates reactions where the aldehyde acts as an electrophile. core.ac.ukscispace.com For instance, in zinc-catalyzed hydroboration and subsequent reductive amination, aldehydes bearing electron-withdrawing groups (fluoro, chloro, nitro) react smoothly and often result in near-quantitative yields of the corresponding products. scispace.com Similarly, in palladium-catalyzed reductive amination, deactivated aldehydes like 4-chloro-benzaldehyde and 4-phenoxy benzaldehyde react with aniline (B41778) without difficulty to form the N-benzylamine products in high yields. core.ac.uk

Substituents on the phenoxy ring also exert a strong electronic influence. In studies on rhodanine (B49660) derivatives designed as inhibitors of HCV NS5B polymerase, the nature and position of substituents on a phenoxy group attached to a benzylidene core were systematically varied to probe their effect. nih.gov An unsubstituted phenoxy group served as the baseline. The introduction of a chloro group at the 3-position or the 4-position of the phenoxy ring resulted in a ~1.5 to 2-fold increase in inhibitory potency compared to the unsubstituted analog. nih.gov A 3,4-dichloro substituted analog proved to be an even better inhibitor. nih.gov Conversely, electron-donating groups like methoxy (B1213986) or other halogens like fluorine at the 4-position led to a loss in activity. nih.gov

This demonstrates that the electronic properties of the substituents directly impact the molecule's biological activity, likely by altering its binding affinity to the target enzyme. The data suggests a preference for electron-withdrawing halogen substituents at the 3- and 4-positions of the phenoxy ring for enhanced potency. nih.gov

Table 1: Influence of Phenoxy Ring Substituents on HCV NS5B Polymerase Inhibition This interactive table summarizes the inhibitory concentration (IC₅₀) of various substituted phenoxy benzylidene compounds, illustrating the effect of different substituents.

Compound Description Substituent on Phenoxy Ring IC₅₀ (µM) Relative Potency vs. Unsubstituted
Unsubstituted None 6.2 1.0x
3-Chloro 3-Cl 4.1 ~1.5x stronger
4-Chloro 4-Cl 3.4 ~1.8x stronger
3,4-Dichloro 3,4-Cl₂ 2.6 ~2.4x stronger
3-Fluoro 3-F 8.2 ~0.8x weaker
4-Fluoro 4-F 12.5 ~0.5x weaker
4-Methoxy 4-OCH₃ 8.3 ~0.7x weaker

Data sourced from reference nih.gov.

Computational studies have further refined the understanding of these effects, indicating that for certain cyclization reactions, the conjugative character of an electron-withdrawing group is essential for it to have a beneficial effect on the transition state energy. rsc.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of 2-Chloro-4-phenoxybenzaldehyde. These in silico methods allow for the detailed examination of its electronic structure and the prediction of its spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

The three-dimensional arrangement of atoms and the distribution of electrons in this compound are critical determinants of its physical and chemical properties. Geometry optimization is a computational process that seeks the lowest energy conformation of a molecule. For aromatic aldehydes, Density Functional Theory (DFT) is a commonly employed method. Specifically, the B3LYP functional combined with a 6-31G(d) basis set has been successfully used to optimize the geometries of a wide range of aromatic aldehydes, determining all geometrical variables without symmetry constraints. jmaterenvironsci.com Such calculations for phenoxybenzaldehyde derivatives have been used to analyze weak noncovalent interactions within the molecules. researchgate.net

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. jmaterenvironsci.commdpi.com For instance, a larger energy gap suggests higher stability. These quantum chemical descriptors are vital for understanding the reactivity and are often used as inputs for more complex models like QSAR. jmaterenvironsci.comnih.gov

Table 1: Key Electronic Descriptors from DFT Calculations for Aromatic Aldehydes This table represents typical descriptors calculated for aromatic aldehydes in QSAR studies. Specific values for this compound are not available in the cited literature but would be obtained through similar computational methods.

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOCorrelates with electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMOCorrelates with electron-accepting ability and electrophilicity
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability
Dipole MomentµMeasures the polarity of the molecule
Total EnergyETThe total energy of the molecule in its optimized state

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a powerful tool for this purpose. nih.gov Theoretical calculations of 1H and 13C NMR spectra can corroborate experimental findings and aid in the structural elucidation of complex molecules. mdpi.comnih.gov

Molecular Interactions and Binding Studies

Understanding how this compound interacts with other molecules, particularly biological targets, is crucial for assessing its potential biological activity. Computational techniques like molecular docking and QSAR modeling are central to these investigations.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This method is widely used to understand ligand-target interactions and to screen for potential biological activity. researchgate.netnih.gov

While direct docking studies on this compound are not prominent in the literature, research on its derivatives provides significant insights. For instance, Schiff bases derived from 4-phenoxybenzaldehyde (B127426) have been synthesized and their interactions with various protein targets explored via molecular docking. nih.govbohrium.com In one study, a Schiff base derived from 3-phenoxybenzaldehyde (B142659) showed a favorable binding energy of -7.22 kcal/mol with Human Carbonyl Reductase (PDB ID: 4Z3D). researchgate.net Such studies typically analyze the binding affinity (measured in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These findings for related structures suggest that this compound could also form stable complexes with biological macromolecules, a hypothesis that can be directly tested using computational docking.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or toxicity. researchgate.netmdpi.com These models are extensively used in environmental science and drug discovery to predict the properties of untested chemicals. mdpi.comrsc.org

Aromatic aldehydes, as a class, have been the subject of numerous QSAR/QSTR studies to predict their aquatic toxicity. jmaterenvironsci.comnih.govresearchgate.netmdpi.comacs.org In a comprehensive study of 77 aromatic aldehydes, their acute toxicity to the ciliate Tetrahymena pyriformis was modeled using descriptors derived from computational chemistry. jmaterenvironsci.com The geometry of the compounds was optimized using DFT, and various electronic and topological descriptors were calculated. jmaterenvironsci.com

Another study on 65 aromatic compounds, including benzaldehydes, developed a robust QSAR model for predicting acute algal toxicity. nih.govacs.org The model revealed that hydrophobicity (log Kow) and electrophilicity (represented by ELUMO) were the most critical factors. The resulting two-descriptor model is given by the equation:

log(1/EC50) = 0.73 log Kow - 0.59 Elumo - 1.91 nih.govacs.org

This equation demonstrates that higher hydrophobicity and greater electrophilicity (more negative ELUMO) lead to increased toxicity. Such models are valuable for assessing the environmental risk of compounds like this compound based on its calculable molecular properties.

Table 2: Sample Descriptors Used in QSAR/QSTR Models for Aromatic Aldehydes This table is based on descriptors used in published QSAR studies on aromatic aldehydes. jmaterenvironsci.comnih.govacs.org

Descriptor TypeExample DescriptorRelevance to Toxicity/Activity
Hydrophobicitylog Kow (Octanol-water partition coefficient)Governs transport and accumulation in biological membranes.
ElectronicELUMO (Energy of the Lowest Unoccupied Molecular Orbital)Relates to the molecule's electrophilicity and reactivity towards nucleophilic sites in biomolecules.
TopologicalChi Indices (0χv)Encodes information about molecular size, shape, and branching.
StericMolar Refractivity (MR)Relates to molecular volume and polarizability.

Analysis of Aromaticity and Transition States

The concept of aromaticity is key to understanding the stability and reactivity of the benzene (B151609) rings in this compound. masterorganicchemistry.commasterorganicchemistry.com Computational methods can quantify the degree of aromaticity, for instance, by calculating the Nucleus-Independent Chemical Shift (NICS). nih.gov NICS values are used to probe the magnetic properties inside a ring system; a negative NICS value typically indicates aromatic character. masterorganicchemistry.com

Furthermore, the study of transition states (TS) is crucial for understanding reaction mechanisms. DFT calculations can be used to locate transition state structures and calculate their energies, providing insight into reaction barriers. nih.gov For example, in a study of the cyclization of ortho-vinyl-substituted phenoxy anilines, DFT calculations were used to analyze the transition states of the nih.govresearchgate.net-hydride transfer. The aromaticity of the six-membered transition state was evaluated using NICS calculations, revealing how electronic effects of substituents influence the reaction's feasibility. nih.gov While this specific reaction does not involve this compound directly, the methodology is highly relevant for studying potential reactions it might undergo, such as nucleophilic additions to the aldehyde group or reactions involving the aromatic rings. researchgate.net

Advanced Theoretical Approaches to Noncovalent Interactions

Modern computational methods provide deep insights into the nature of chemical bonding and noncovalent interactions, which are crucial for understanding the supramolecular assembly and crystal packing of molecules like this compound.

Bader's Theory of Atoms-in-Molecules (AIM)

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a profound theoretical framework that defines atoms and the bonds between them based on the topology of the electron density (ρ) of a molecular system. wikipedia.orgias.ac.in This approach allows for a rigorous and quantitative characterization of all types of chemical interactions, from strong covalent bonds to weak noncovalent interactions. ias.ac.innih.gov

At the heart of AIM analysis are the bond critical points (BCPs), which are points in the electron density where the gradient of the density is zero. ias.ac.in The properties of the electron density at these BCPs provide a wealth of information about the nature of the interaction. For noncovalent interactions, the key topological parameters at a BCP include:

The electron density (ρ): The magnitude of ρ at a BCP correlates with the strength of the interaction.

The Laplacian of the electron density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A positive ∇²ρ is characteristic of "closed-shell" interactions, which include hydrogen bonds, van der Waals forces, and steric repulsion. A negative ∇²ρ is indicative of "shared-shell" or covalent interactions.

The energy densities: These include the kinetic energy density (G), the potential energy density (V), and the total energy density (H = G + V). The values and ratios of these densities provide further insight into the nature and strength of the interaction. For instance, in many noncovalent interactions, the ratio -G/V is less than 1.

In studies of structurally similar phenoxybenzaldehyde derivatives, AIM analysis has been instrumental in identifying and characterizing various intramolecular and intermolecular noncovalent interactions. researchgate.net For this compound, AIM analysis would be expected to reveal a complex network of such interactions, including C-H···O, C-H···π, and potentially halogen bonds involving the chlorine atom. The topological parameters at the corresponding BCPs would allow for a quantitative assessment of the strength and nature of these interactions, which collectively determine the molecule's conformational preferences and crystal packing.

A hypothetical AIM analysis for a dimer of this compound might yield the following types of data for key intermolecular interactions:

Interacting AtomsElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Total Energy Density (H) (a.u.)
C-H···O0.0080.0250.001
C-H···π0.0050.0180.0005
Cl···H-C0.0040.0150.0004

Note: This table is illustrative and contains hypothetical data based on typical values for such interactions.

Noncovalent Interaction (NCI) Plot Index

The Noncovalent Interaction (NCI) plot index is a powerful visualization tool that complements AIM by providing a qualitative and intuitive picture of noncovalent interactions in three-dimensional space. wikipedia.orgacs.org The NCI plot is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Regions of low electron density and a small reduced density gradient are indicative of noncovalent interactions. wikipedia.org

The NCI plot visualizes these regions as isosurfaces, which are colored according to the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density. The color-coding allows for the immediate differentiation of various types of interactions: jussieu.fr

Blue surfaces: Indicate strong, attractive interactions, such as strong hydrogen bonds.

Green surfaces: Represent weak, attractive interactions, like van der Waals forces and weak hydrogen bonds.

Red surfaces: Signify repulsive interactions, such as steric clashes between atoms in close proximity.

For this compound, an NCI plot would likely reveal several key features. Green isosurfaces would be expected between the aromatic rings, indicating π-π stacking interactions. Further green patches would likely appear between the aldehydic hydrogen and the phenoxy oxygen of a neighboring molecule, or between aromatic hydrogens and the π-systems of the rings, corresponding to C-H···O and C-H···π interactions, respectively. The presence of the chlorine atom might also lead to regions of weak interactions, potentially including halogen bonding. Red areas might appear in regions of steric hindrance, for example, near the bulky chloro and phenoxy substituents.

In essence, the NCI plot provides a global and visually accessible map of the noncovalent interactions that hold the molecular assembly together, offering a powerful complement to the quantitative data provided by AIM analysis. researchgate.net

Research on Biological Activity of this compound Derivatives Stymied by Lack of Publicly Available Data

A thorough review of publicly available scientific literature and databases has revealed a significant lack of specific research data on the biological and medicinal properties of derivatives of the chemical compound this compound. Despite targeted searches for information regarding its antimicrobial and anticancer activities, no dedicated studies detailing the molecular mechanisms of action for this specific class of compounds could be identified.

The initial request for an article focused on the antibacterial, anti-tuberculosis, antifungal, and anticancer effects of this compound derivatives could not be fulfilled due to the absence of published research in these areas. Specifically, there is no available data on the compound's derivatives and their potential roles in:

Antibacterial, anti-tuberculosis, or antifungal action: No studies were found that investigated the molecular mechanisms by which these specific derivatives might inhibit the growth of bacteria, Mycobacterium tuberculosis, or pathogenic fungi.

Anticancer research: There is no information detailing the cellular and molecular targets of these compounds in cancer cells. Consequently, data on their ability to induce reactive oxygen species (ROS) or modulate cell cycle progression is not present in the current body of scientific literature.

While research exists for related structures, such as derivatives of 4-phenoxybenzaldehyde or other halogenated chalcones, the strict focus on derivatives of this compound as per the instructions prevents the inclusion of this information. A patent application was identified that lists this compound as a reactant for the synthesis of antiviral compounds, but it does not provide any data relevant to the requested topics of antimicrobial or anticancer activity.

Therefore, the creation of a scientifically accurate article detailing the biological activity mechanisms of this compound derivatives is not possible at this time. Further empirical research and publication in peer-reviewed journals are required to elucidate the potential therapeutic properties of this compound family.

Research on Biological Activity Mechanisms of 2 Chloro 4 Phenoxybenzaldehyde Derivatives

Cellular and Molecular Targets in Anticancer Research

Inhibition of Key Enzymes (e.g., MAPK, Chk2 Kinase, alpha-glucosidase)

Derivatives of 2-chloro-4-phenoxybenzaldehyde have been the subject of research for their potential to inhibit various key enzymes implicated in disease pathways. These studies have highlighted the versatility of the this compound scaffold in designing enzyme inhibitors.

Mitogen-Activated Protein Kinase (MAPK) Inhibition:

The mitogen-activated protein kinase (MAPK) signaling pathway is crucial in the regulation of cellular processes, and its dysregulation is often associated with cancer. nih.gov The p38 MAPK, in particular, is a target for anti-inflammatory and anticancer therapies. nih.gov Some chalcone (B49325) derivatives synthesized from phenoxybenzaldehydes have been investigated for their ability to down-regulate p38 MAPK and inhibit its phosphorylation. nih.gov This inhibition is considered a key strategy in the development of new anticancer agents. nih.gov For instance, UR-13756 is a potent and selective p38 MAPK inhibitor with good bioavailability and pharmacokinetic properties. sigmaaldrich.com

Checkpoint Kinase 2 (Chk2) Inhibition:

Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that plays a vital role in the cellular response to DNA damage, often leading to cell cycle arrest or apoptosis. nih.govgoogle.com As such, Chk2 has emerged as a therapeutic target for cancer treatment. nih.gov Inhibition of Chk2 may sensitize cancer cells to DNA-damaging agents and reduce the adverse effects of chemotherapy and radiation on normal tissues. nih.gov

A novel class of 2-arylbenzimidazole inhibitors of Chk2 has been identified through high-throughput screening, with some demonstrating high potency and selectivity. acs.org For example, the 2-arylbenzimidazole compound 2h has an IC₅₀ of 15 nM and acts as an ATP-competitive inhibitor of Chk2. acs.org This compound has been shown to protect human CD4+ and CD8+ T-cells from apoptosis induced by ionizing radiation. acs.org The discovery of these inhibitors has opened avenues for developing selective small-molecule inhibitors of Chk2 as potential adjuvants to radiotherapy. acs.org

Table 1: Inhibition of Chk2 by 2-Arylbenzimidazole Derivatives

Compound IC₅₀ (nM) Notes
1a 640 Initial hit from high-throughput screening. acs.org
1f 55 More potent derivative with a primary amide. acs.org
2h 15 Highly potent ATP-competitive inhibitor. acs.org

Data sourced from a study on a series of 2-arylbenzimidazoles. acs.org

Alpha-glucosidase Inhibition:

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net By delaying glucose absorption, alpha-glucosidase inhibitors help to control postprandial hyperglycemia. nih.gov Several derivatives incorporating the phenoxybenzaldehyde moiety have been investigated as potential alpha-glucosidase inhibitors. nih.govbamu.ac.ingoogle.com.qa

Phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides are one such class of compounds that have shown promising anti-α-glucosidase activity. nih.gov In one study, several N-phenylacetamide derivatives were found to be more potent than the standard drug acarbose. nih.gov For example, a 3,4-dichloro derivative exhibited significant inhibitory activity. nih.gov

Table 2: Alpha-glucosidase Inhibitory Activity of Phthalimide-Phenoxy-1,2,3-triazole Derivatives

Compound Substitution Pattern α-Glucosidase Inhibitory Activity
11a Un-substituted Potent
11c 2,6-dimethyl Less potent than acarbose
11e Fluoro-substituted Moderately potent
11f 3-chloro Potent
11g 2,3-dichloro Moderately potent
11j 2,4-dichloro Moderately potent
11j 4-nitro Less potent than acarbose

Data based on a study of newly synthesized phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides. nih.gov

Apoptotic Pathway Modulation

The ability to induce apoptosis, or programmed cell death, in cancer cells is a key mechanism for many anticancer therapies. nih.govnih.gov Derivatives of this compound have been shown to modulate apoptotic pathways. nih.gov

Chalcones, which can be synthesized from phenoxybenzaldehydes, are known to induce cell cycle arrest and apoptosis. nih.gov This is often achieved through the down-regulation of signaling molecules like p38 MAPK. nih.gov Furthermore, Chk2 inhibitors derived from this scaffold can protect normal cells from radiation-induced apoptosis, highlighting the dual potential of these compounds in cancer therapy. nih.govnih.govacs.org Studies on chalcone derivatives have confirmed their ability to induce apoptosis in various cancer cell lines, including K562 and A549 cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for their inhibitory activities.

For Chk2 inhibitors, SAR studies of 2-arylbenzimidazoles revealed that the substitution on the benzimidazole (B57391) ring is critical for activity. acs.org For instance, replacing a carboxylate group with a primary amide significantly enhanced potency. acs.org The nature of the substituent on the terminal phenyl ring also influences activity, with more lipophilic groups generally leading to increased potency, suggesting a hydrophobic binding pocket. acs.org

In the context of α-glucosidase inhibitors, SAR studies on phthalimide-phenoxy-1,2,3-triazole derivatives indicated that the substitution pattern on the N-phenylacetamide moiety plays a significant role. nih.gov Dichloro-substituted derivatives, such as the 3,4-dichloro and 2,4-dichloro analogs, showed notable activity. nih.gov The position of the chloro substituent was also found to be important, with the 3-chloro derivative being particularly potent. nih.gov

For chalcone derivatives, SAR studies have shown that the nature and position of substituents on the aryl rings influence their cytotoxic activity. nih.gov For example, in a series of halogenated phenoxychalcones, derivatives with a bromo substitution in the para position of the diaryl ether moiety exhibited better activity than their chloro analogues against the MCF-7 breast cancer cell line. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-phenoxybenzaldehyde, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-chlorophenol with benzaldehyde derivatives under basic conditions can yield the target compound. Key factors affecting yields include:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency .
  • Temperature : Optimal yields are achieved at 80–100°C, avoiding side reactions like oxidation .
    Table 1 : Example reaction conditions from analogous compounds:
SubstrateReaction Time (h)Yield (%)Reference
Chlorofluorobenzyl alcohol1272
4-Chlorophenol derivative2465

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR peaks with computational predictions (e.g., PubChem data) to confirm substituent positions .
  • HPLC : Achieve >98% purity using a C18 column with a methanol/water mobile phase .
  • Melting Point Analysis : Validate against literature values (e.g., 58–60°C for analogous chloro-fluorobenzaldehydes) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with water for 10–15 minutes .

Advanced Research Questions

Q. What analytical challenges arise when distinguishing this compound from its structural isomers, and how can they be resolved?

  • Methodological Answer : Isomers with varying halogen positions (e.g., 2-chloro-3-phenoxy vs. 2-chloro-4-phenoxy) require advanced techniques:
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals to map substituent arrangements .
  • X-ray Crystallography : Definitive structural confirmation for crystalline derivatives .
  • Mass Spectrometry (HRMS) : Differentiate isomers via exact mass measurements .

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Systematic approaches include:
  • Dose-Response Studies : Replicate assays across multiple cell lines to identify concentration-dependent effects .
  • Meta-Analysis : Aggregate data from PubChem and CAS Common Chemistry to identify trends or outliers .
  • Mechanistic Studies : Use proteomics to map covalent binding sites, clarifying target specificity .

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions for drug discovery?

  • Methodological Answer :
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance Suzuki-Miyaura coupling efficiency .
  • Protecting Groups : Temporarily mask the aldehyde group with acetals to prevent side reactions during functionalization .
    Table 2 : Reaction optimization for biaryl synthesis:
CatalystYield (%)Byproduct Formation
Pd(OAc)2_245High
PdCl2_2(dppf)78Low

Key Notes

  • Data Reliability : Prioritize PubChem, CAS, and EPA DSSTox for structural/analytical data .
  • Safety Compliance : Follow REACH and OSHA guidelines for chemical handling .
  • Contradiction Resolution : Apply iterative analysis frameworks from qualitative research methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.